molecular formula C16H16N2O3 B556057 (R)-2-amino-3-cyclohexylpropanoic acid CAS No. 58717-02-5

(R)-2-amino-3-cyclohexylpropanoic acid

Cat. No.: B556057
CAS No.: 58717-02-5
M. Wt: 171.24 g/mol
InChI Key: QYBPBEKJXBRSGI-AWEZNQCLSA-N
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Description

®-2-amino-3-cyclohexylpropanoic acid is an organic compound that belongs to the class of amino acids It features a cyclohexyl group attached to the alpha carbon of the amino acid backbone, making it structurally unique compared to other amino acids

Mechanism of Action

Target of Action

The primary targets of H-D-CHA-OH are currently unknown. The compound is a derivative of amino acids, which are known to interact with various receptors and enzymes in the body . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of H-D-CHA-OH . Factors such as temperature, pH, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets. Additionally, the physiological environment within the body, including factors such as pH, temperature, and the presence of other molecules, can also influence the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-3-cyclohexylpropanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, the asymmetric hydrogenation of a suitable precursor, such as an alpha-keto acid, in the presence of a chiral rhodium catalyst can yield the desired ®-enantiomer. The reaction conditions typically include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst and solvent.

Industrial Production Methods

Industrial production of ®-2-amino-3-cyclohexylpropanoic acid may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-3-cyclohexylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation under mild conditions.

Major Products Formed

    Oxidation: Oximes, nitro compounds.

    Reduction: Alcohols, aldehydes.

    Substitution: Amides, esters.

Scientific Research Applications

®-2-amino-3-cyclohexylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.

    Industry: Used in the production of specialty chemicals and materials with specific chiral properties.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-3-cyclohexylpropanoic acid: The enantiomer of the ®-form, with different stereochemistry.

    2-amino-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.

    2-amino-3-methylbutanoic acid: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

®-2-amino-3-cyclohexylpropanoic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different biological activities and chemical reactivity compared to other amino acids with simpler side chains.

Properties

IUPAC Name

(2R)-2-amino-3-cyclohexylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQXBVXKBGUSBA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58717-02-5
Record name 3-Cyclohexylalanine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058717025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-amino-3-cyclohexylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CYCLOHEXYLALANINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX76B5H6YN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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